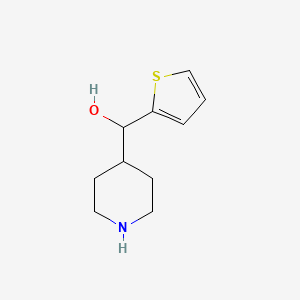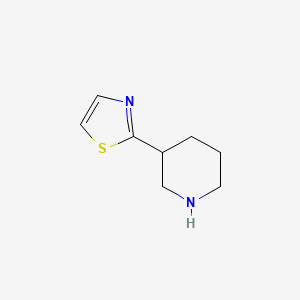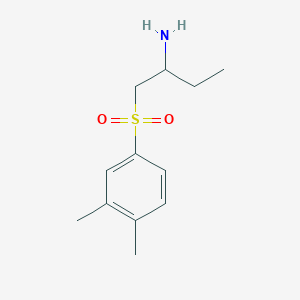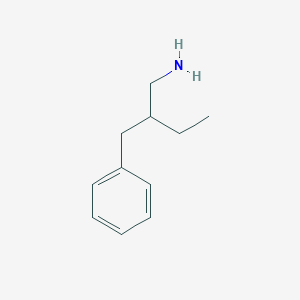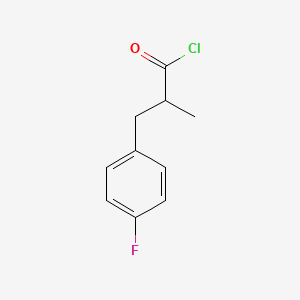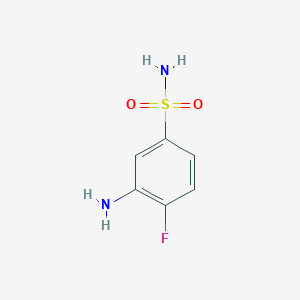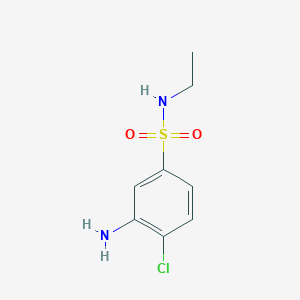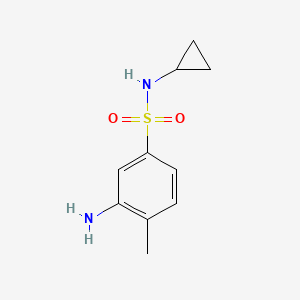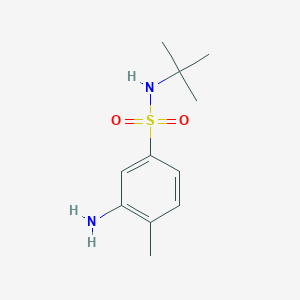
6-溴-2-氯喹啉-3-甲醇
描述
6-Bromo-2-chloroquinoline-3-methanol is a chemical compound with the empirical formula C10H7BrClNO . It has a molecular weight of 272.53 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloroquinoline-3-methanol can be represented by the SMILES stringOCc1cc2cc(Br)ccc2nc1Cl . The InChI key for this compound is OVEGPGLEVGCNGG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-Bromo-2-chloroquinoline-3-methanol is a solid compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学研究应用
Medicinal Chemistry: Synthesis of Antimicrobial Agents
6-Bromo-2-chloroquinoline-3-methanol: is a valuable intermediate in medicinal chemistry, particularly in the synthesis of quinoline-based compounds with potential antimicrobial properties . Its halogenated structure allows for further functionalization, making it a versatile precursor for designing drugs that can inhibit the growth of harmful microorganisms.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, this compound serves as a building block for creating a wide array of heterocyclic compounds . Its reactivity with various nucleophiles and electrophiles enables chemists to construct complex molecules that are essential in pharmaceuticals and agrochemicals.
Drug Design: Pharmacophore Development
The quinoline moiety of 6-Bromo-2-chloroquinoline-3-methanol is a common pharmacophore in drug design . It’s often used to develop new drugs with enhanced efficacy and reduced side effects, leveraging its ability to interact with biological targets.
Pharmaceutical Applications: Intermediate for Active Pharmaceutical Ingredients (APIs)
This chemical is frequently used as an intermediate in the synthesis of APIs . Its incorporation into larger drug molecules is crucial for the development of new medications that can treat various diseases.
Therapeutic Potential: Exploration of Bioactivity
Research into the therapeutic potential of 6-Bromo-2-chloroquinoline-3-methanol involves studying its bioactivity and how it can be harnessed to treat medical conditions . This includes investigating its role in modulating biological pathways and identifying potential therapeutic targets.
Pharmacological Applications: Lead Compound Optimization
In pharmacology, 6-Bromo-2-chloroquinoline-3-methanol is used to optimize lead compounds . By modifying its structure, researchers aim to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their performance in clinical settings.
安全和危害
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively .
属性
IUPAC Name |
(6-bromo-2-chloroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGPGLEVGCNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640648 | |
| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloroquinoline-3-methanol | |
CAS RN |
1017464-16-2 | |
| Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-chloroquinoline-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


